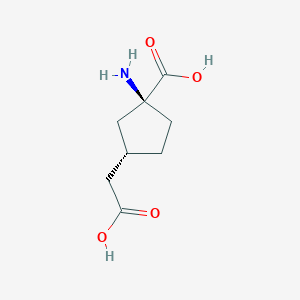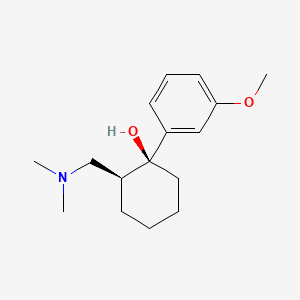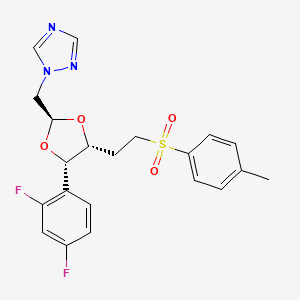
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluor-α-L-arabinofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a useful research compound. Its molecular formula is C26H21FO7 and its molecular weight is 464.44. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Diese Verbindung hat vielseitige Anwendungen, vor allem in der Biomedizin {svg_1}. Sie dient als Antimetabolit für verschiedene Krebsbehandlungen {svg_2}.
Krebsbehandlungen
Insbesondere wurde sie zur Behandlung verschiedener Krebsarten eingesetzt, darunter Bauchspeicheldrüsenkrebs und Leukämie {svg_3}.
Synthese von Imidazolnukleosid-Derivaten
Sie ist ein nützliches Zwischenprodukt für die Synthese von Imidazolnukleosid-Derivaten {svg_4}.
Synthese anderer verwandter Nukleoside
Neben Imidazolnukleosid-Derivaten kann sie auch zur Synthese anderer verwandter Nukleoside verwendet werden {svg_5}.
Synthese von 2′-Desoxy-2′-Fluorarabinonucleinsäure (2F-ANA)
Die Verbindung wird zur Herstellung von geschützten 2′-Desoxy-2′-Fluorarabinonucleosiden verwendet, die Bausteine für die Synthese von 2′-Desoxy-2′-Fluorarabinonucleinsäure (2F-ANA) sind {svg_6}. 2F-ANA ist ein Oligonukleotid-Analogon, das sehr vielversprechende Antisense-Eigenschaften zeigt {svg_7}.
Synthese von N2-Isobutyryl-9-[2-Desoxy-2-Fluor-5-O-(4-Methoxytrityl)-β-D-Arabinofuranosyl]Guanin
Die Verbindung wird zur Synthese von N2-Isobutyryl-9-[2-Desoxy-2-Fluor-5-O-(4-Methoxytrityl)-β-D-Arabinofuranosyl]Guanin verwendet {svg_8}.
Wirkmechanismus
Target of Action
The primary target of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is the DNA synthesis process in cells . By interacting with this process, the compound can exert its effects on cellular proliferation and reproduction .
Mode of Action
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose acts by hindering DNA synthesis . This inhibition results in a blockade against cell growth and potential division , thereby affecting the overall proliferation of cells.
Biochemical Pathways
The compound primarily affects the DNA synthesis pathway. By inhibiting this pathway, it disrupts the normal cell cycle, particularly the S phase where DNA replication occurs. The downstream effects of this disruption can include cell cycle arrest, apoptosis, or other forms of cell death .
Result of Action
The molecular and cellular effects of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose’s action include the inhibition of DNA synthesis, disruption of the cell cycle, and potential induction of cell death . These effects can lead to a decrease in cell proliferation and potentially to the death of cancer cells .
Eigenschaften
IUPAC Name |
[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHVPNLVYCSAN-MSZDEVHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?
A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.
Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?
A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)



![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)

